Diethyl trans-1,2-cyclopropanedicarboxylate

Chiral Building Block Enantioselective Synthesis Stereochemical Purity

Diethyl trans-1,2-cyclopropanedicarboxylate (CAS 889461-58-9) is the (1R,2R)-enantiomer of a C2-symmetric cyclopropane-1,2-dicarboxylic acid diethyl ester. This chiral, non-racemic compound features a strained three-membered ring bearing two ester groups, giving it a molecular weight of 186.21 g/mol and the formula C9H14O4.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
CAS No. 889461-58-9
Cat. No. B3431199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl trans-1,2-cyclopropanedicarboxylate
CAS889461-58-9
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C(=O)OCC
InChIInChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
InChIKeySXLDHZFJMXLFJU-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl trans-1,2-Cyclopropanedicarboxylate (CAS 889461-58-9): Procurement-Grade Chiral Cyclopropane Diester Building Block


Diethyl trans-1,2-cyclopropanedicarboxylate (CAS 889461-58-9) is the (1R,2R)-enantiomer of a C2-symmetric cyclopropane-1,2-dicarboxylic acid diethyl ester . This chiral, non-racemic compound features a strained three-membered ring bearing two ester groups, giving it a molecular weight of 186.21 g/mol and the formula C9H14O4. It is supplied as a clear, colorless to yellow liquid with a purity typically ≥95% . Its primary role is as a single-enantiomer building block for asymmetric synthesis of pharmaceutical intermediates, conformationally restricted analogs, and chiral ligands, where stereochemical integrity is critical .

Why Generic Substitution Fails for Diethyl trans-1,2-Cyclopropanedicarboxylate (CAS 889461-58-9)


Substituting the (1R,2R)-enantiomer with the racemic mixture (CAS 3999-55-1) or the cis-diastereomer (CAS 710-43-0) introduces uncontrolled stereochemical variability that can derail enantioselective syntheses. The racemate necessitates an additional resolution step, while the cis isomer possesses distinct conformational properties and reactivity patterns [1]. Even among trans-diesters, the dimethyl analog (CAS 826-35-7) exhibits different steric and electronic properties due to the smaller ester group, which can alter reaction rates, selectivity, and the physicochemical profile of downstream products . The quantitative evidence below details the specific, measurable differences that justify a deliberate procurement choice.

Quantitative Differentiation Evidence for Diethyl trans-1,2-Cyclopropanedicarboxylate (CAS 889461-58-9)


Stereochemical Identity: Single (1R,2R)-Enantiomer vs. Racemate and (1S,2S)-Enantiomer

The target compound is the single (1R,2R)-enantiomer, defined by its specific optical rotation and chiral HPLC retention time. In contrast, the more common racemate (CAS 3999-55-1) is a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers and exhibits no net optical rotation . Using the racemate in asymmetric syntheses of chiral drugs or ligands would require an additional enzymatic or chemical resolution step, as demonstrated by Hugentobler and Rebolledo, who used a bacterial amidase to kinetically resolve racemic amide derivatives of the trans-diester [1]. Procuring the pre-resolved (1R,2R)-enantiomer eliminates this step, saving time and improving atom economy.

Chiral Building Block Enantioselective Synthesis Stereochemical Purity

Diastereomeric Separation: Trans vs. Cis Isomer Physical Property Differences

The trans isomer exhibits a significantly lower boiling point under reduced pressure compared to the cis isomer, facilitating purification by fractional distillation. The density of the trans isomer is also measurably lower. These physical property differences enable straightforward diastereomeric purity verification and purification method selection [1].

Diastereomer Separation Physical Properties Purification

Cyclopropanation Yield: Trans from Fumarate vs. Cis from Maleate

The direct cobalt(0)-catalyzed cyclopropanation of diethyl fumarate with dibromomethane provides the trans-diester in 67% yield, while the analogous reaction with dimethyl maleate gives the cis-diester in only 52% yield, accompanied by 14% of the trans isomer [1][2]. This indicates that the trans isomer is the kinetically and thermodynamically favored product from the fumarate precursor, offering a more efficient synthetic route for procurement or in-house preparation.

Cyclopropanation Synthetic Efficiency Reaction Yield

Enantioselective Hydrolysis: Racemate Resolution Necessitates Additional Enzymatic Step

When a racemic trans-diester is used in the synthesis of chiral cyclopropane amino acids, a dedicated enzymatic resolution step using Rhodococcus rhodochrous amidase is required to achieve enantiopurity, with hydrolysis yields and ee values that are substrate-dependent [1]. Procuring the (1R,2R)-enantiomer directly bypasses this resolution, eliminating the associated enzyme cost, reaction time, and the inherent 50% maximum theoretical yield loss.

Kinetic Resolution Enzymatic Hydrolysis Racemate Resolution

Use as Precursor for Trans-Cyclopropane-1,2-Dicarboxylic Acid Inhibitors: Stereospecific Hydrolysis

The (1R,2R)-diethyl ester is the documented direct precursor for trans-cyclopropane-1,2-dicarboxylic acid derivatives used in SAR studies of histone demethylase KDM1A inhibitors. The hydrolysis was reported to proceed in quantitative yield, providing the trans-diacid with complete retention of stereochemistry [1]. In contrast, the cis-diester would yield a cis-diacid, a distinct compound with different biological activity and binding properties.

Medicinal Chemistry KDM1A Inhibitors Stereospecific Hydrolysis

Optimal Application Scenarios for Diethyl trans-1,2-Cyclopropanedicarboxylate (CAS 889461-58-9) Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

When a chiral drug candidate requires a trans-cyclopropane-1,2-dicarboxylic acid or its derivatives with defined (R,R) configuration, the (1R,2R)-diethyl ester is the preferred starting material. Using the pure enantiomer avoids the kinetic resolution step necessary with the racemate, which caps yield at 50% and demands additional enzyme and purification steps [1]. This is particularly relevant for synthesizing KDM1A inhibitor candidates and other conformationally restricted analogs where stereochemistry dictates target engagement [2].

Production of Trans-Cyclopropane-1,2-Dicarboxylic Acid for Biochemical Assays

The quantitative hydrolysis of the (1R,2R)-diethyl ester to the corresponding trans-diacid is documented as a high-yielding, stereospecific transformation [1]. For laboratories preparing trans-1,2-cyclopropanedicarboxylic acid for enzyme inhibition studies or as a synthetic intermediate, this compound provides a reliable, single-step route to the desired trans-isomer, whereas the cis-diester would furnish an isomeric product with different biological properties.

Synthesis of C2-Symmetric Chiral Ligands and Auxiliaries

The C2-symmetric nature of the (1R,2R)-cyclopropane core makes it an attractive scaffold for chiral ligands used in asymmetric catalysis. Starting with the enantiopure diester ensures the ligand's stereochemistry is pre-defined, eliminating the need for diastereomeric separation later. The lower boiling point of the trans isomer (70-75 °C at 1 mmHg) compared to the cis isomer (168-171 °C at 15 Torr) also simplifies purification of intermediates during ligand synthesis [1][2].

Scalable Cyclopropanation Methodology Development

The cobalt-catalyzed cyclopropanation of diethyl fumarate to the trans-diester proceeds in 67% yield, a higher efficiency than the 52% yield for the cis isomer from maleate [1]. Process chemists optimizing the large-scale synthesis of cyclopropane-containing building blocks can leverage this yield advantage to reduce the cost of goods and minimize waste, making the trans diester a more sustainable and economical choice for industrial production.

Technical Documentation Hub

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